![molecular formula C11H14BrN B7901916 N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901916.png)
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14BrN It is a derivative of cyclopropanamine, where the amine group is bonded to a 3-bromo-4-methylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclopropanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding cyclopropanamine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dehalogenated cyclopropanamine derivatives.
科学研究应用
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the cyclopropanamine moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
3-Bromo-4-methylaniline: A precursor in the synthesis of N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine.
4-Bromo-3-methylphenol: Another brominated aromatic compound with different functional groups.
N-Methyl 4-bromo-3-methoxybenzamide: A compound with similar brominated aromatic structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclopropanamine moiety and a brominated aromatic ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-2-3-9(6-11(8)12)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOAIRYVWQAWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
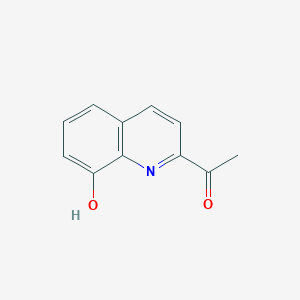
![1-Benzyl-[1,4]diazepan-6-ol](/img/structure/B7901836.png)

![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane](/img/structure/B7901853.png)
![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)
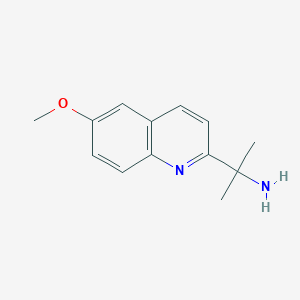
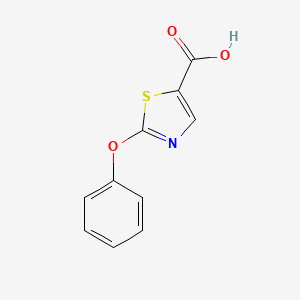
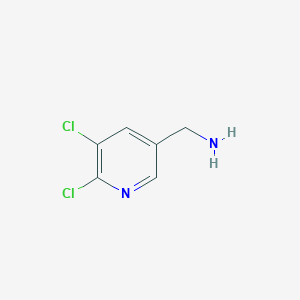
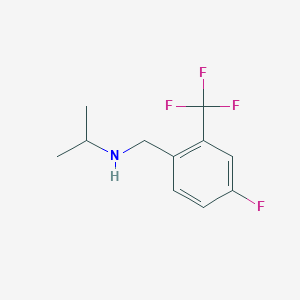
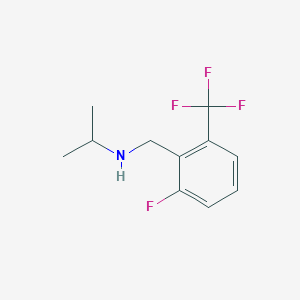
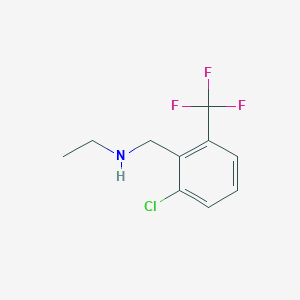
![N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901917.png)
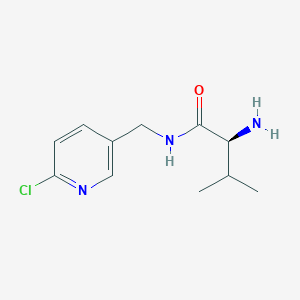
amine](/img/structure/B7901927.png)
